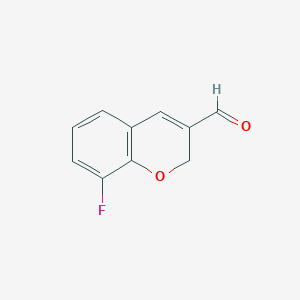
8-Fluoro-2H-chromene-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Fluoro-2H-chromene-3-carbaldehyde is a chemical compound with the molecular formula C10H7FO2 and a molecular weight of 178.16 g/mol . It is a derivative of chromene, a class of compounds known for their diverse biological activities and applications in various fields such as medicinal chemistry and materials science .
準備方法
The synthesis of 8-Fluoro-2H-chromene-3-carbaldehyde typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the condensation of 8-fluoro-2H-chromene with formylating agents to introduce the aldehyde group at the 3-position . The reaction conditions often include the use of solvents like acetonitrile and catalysts such as acetic acid . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity .
化学反応の分析
8-Fluoro-2H-chromene-3-carbaldehyde undergoes various chemical reactions, including:
科学的研究の応用
8-Fluoro-2H-chromene-3-carbaldehyde has several applications in scientific research:
作用機序
The mechanism of action of 8-Fluoro-2H-chromene-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects . The fluorine atom enhances the compound’s stability and bioavailability, making it a valuable scaffold for drug development .
類似化合物との比較
8-Fluoro-2H-chromene-3-carbaldehyde can be compared with other chromene derivatives, such as:
2H-chromene-3-carbaldehyde: Lacks the fluorine atom, which may result in different biological activities and stability.
6-Fluoro-2H-chromene-3-carbaldehyde: The fluorine atom is positioned differently, potentially altering its reactivity and interactions with biological targets.
8-Chloro-2H-chromene-3-carbaldehyde: Substitution with chlorine instead of fluorine can lead to variations in chemical and biological properties.
生物活性
8-Fluoro-2H-chromene-3-carbaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound, with the molecular formula C10H7FO, features a chromene core substituted with a fluorine atom and an aldehyde group. This structural configuration is significant as it influences the compound's reactivity and interaction with biological targets.
Synthesis
The synthesis of this compound typically involves the following steps:
- Starting Material : 2H-chromene derivatives.
- Fluorination : Introduction of the fluorine atom through electrophilic fluorination methods.
- Aldehyde Formation : Conversion of the hydroxyl group to an aldehyde via oxidation reactions.
Biological Activities
The biological activities of this compound have been primarily studied in the context of antimicrobial, anticancer, and anti-inflammatory properties.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15.6 μg/mL |
| Escherichia coli | 31.25 μg/mL |
| Pseudomonas aeruginosa | 62.5 μg/mL |
The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways, leading to bactericidal effects .
Anticancer Activity
In vitro studies have shown that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound activates caspase pathways, which are crucial for programmed cell death.
| Cancer Cell Line | IC50 (μM) |
|---|---|
| MCF-7 | 12.5 |
| HeLa | 15.0 |
These findings suggest that the compound may serve as a lead structure for developing new anticancer agents .
Anti-inflammatory Activity
The anti-inflammatory effects of this compound have been evaluated using animal models of inflammation. The compound significantly reduced edema in paw swelling tests, indicating its potential as an anti-inflammatory agent.
The proposed mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : Interference with enzymes involved in inflammatory pathways.
- Reactive Oxygen Species (ROS) Modulation : The compound may modulate ROS levels, contributing to its anticancer effects.
- Cell Cycle Arrest : Induction of cell cycle arrest in cancer cells, preventing proliferation.
Case Studies
Several studies have documented the efficacy of this compound in various biological assays:
- Study on Antimicrobial Activity : A study published in MDPI demonstrated that derivatives of chromene compounds, including this compound, showed potent activity against Gram-positive bacteria .
- Anticancer Evaluation : In a pharmacological evaluation, compounds similar to this compound were tested for their ability to induce apoptosis in cancer cells, revealing significant cytotoxicity at low concentrations .
特性
IUPAC Name |
8-fluoro-2H-chromene-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FO2/c11-9-3-1-2-8-4-7(5-12)6-13-10(8)9/h1-5H,6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHVPVDSUCPLRIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=C(O1)C(=CC=C2)F)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














